molecular formula C12H8N2O3S3 B2876272 Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-23-0

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No.: B2876272
CAS No.: 338400-23-0
M. Wt: 324.39
InChI Key: JVCQDDTXACHNAR-UHFFFAOYSA-N
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Description

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a synthetic heterocyclic organic compound with the molecular formula C₁₂H₈N₂O₃S₃ and a molecular weight of 324.40 . This chemical is characterized by its high purity of 98.0%, making it suitable for advanced research applications . The structure features a 1,2,3-thiadiazole ring linked to a thiophenesulfonate ester, a design that incorporates two privileged scaffolds in medicinal and agrochemical research. The 1,3,4-thiadiazole moiety, a closely related heterocycle, is widely recognized for its significant pharmacological properties, and compounds containing this structure have been investigated for their potential as anticancer agents and central nervous system (CNS) effects . Furthermore, molecular hybrids combining thiophene and thiadiazole rings have shown promise in scientific discovery, particularly in the development of novel antitumor agents, as these core structures are frequently found in a wide range of therapeutic compounds . Researchers value this compound as a key intermediate or building block for synthesizing more complex molecules, for use in molecular docking studies to predict biological activity , and for exploring new chemical entities in drug discovery and development programs. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S3/c15-20(16,17-9-4-2-1-3-5-9)12-7-6-11(19-12)10-8-18-14-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCQDDTXACHNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiadiazole ring. The reaction conditions include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, ultimately causing cell death in microbial and cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazole-Containing Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate Thiophene 2-sulfonate, 5-thiadiazole C₁₃H₉N₃O₃S₃* ~365.4* High polarity, potential for drug design -
3-(Acetylamino)this compound Thiophene 2-sulfonate, 5-thiadiazole, 3-acetylamino C₁₄H₁₁N₃O₄S₃ 381.45 Enhanced solubility due to acetylamino group; supplier: Advanced Technology & Industrial Co., Ltd.
5-(1,2,3-Thiadiazol-4-yl)-2-thiophenesulfonoyl chloride Thiophene 2-sulfonoyl chloride, 5-thiadiazole C₆H₃ClN₂O₂S₃ 266.74 Reactive intermediate for sulfonate ester synthesis
4-(1,2,3-Thiadiazol-4-yl) phenyl pivalate Benzene Pivalate ester, 4-thiadiazole C₁₃H₁₃N₃O₂S 283.33 Metabolite with potential biomarker applications; detected in heat-stress studies
5-((Phenoxycarbonyl)amino)-1,2,3-thiadiazol-4-yl propionate Thiadiazole Propionate ester, phenoxycarbonylamino C₁₃H₁₁N₃O₄S 329.31 PAINS filter-passing compound; promising drug candidate

*Estimated based on structural analogs.

Key Comparisons:

Core Structure Variations :

  • Thiophene vs. Benzene/Furan : The thiophene core (as in the target compound) offers greater aromaticity and electronic delocalization compared to furan derivatives (e.g., 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamide), which are more oxygen-rich and less stable under acidic conditions . Benzene-based analogs (e.g., phenyl pivalate) exhibit higher hydrophobicity but reduced metabolic reactivity .

Functional Group Impact: Sulfonate Esters vs. Carboxamides: Sulfonate esters (e.g., the target compound) exhibit superior aqueous solubility compared to carboxamides (e.g., furan-3-carboxamide derivatives), making them preferable for formulations requiring bioavailability . Sulfonoyl Chlorides: Reactive intermediates like 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonoyl chloride are critical for synthesizing sulfonate esters but require careful handling due to their instability .

Biological and Chemical Properties: PAINS Filter Compatibility: Compounds like 5-((phenoxycarbonyl)amino)-1,2,3-thiadiazol-4-yl propionate demonstrate favorable drug-likeness by passing pan-assay interference compound (PAINS) filters, suggesting that sulfonate analogs could similarly avoid off-target interactions . Metabolic Stability: The thiadiazole ring in phenyl pivalate derivatives resists enzymatic degradation, a trait likely shared by the target compound .

Synthetic Routes: The Hurd–Mori reaction is a common method for thiadiazole ring formation, as seen in furan-carboxamide synthesis . Sulfonate esterification typically involves reacting sulfonic acids with phenols under acidic conditions, as inferred from supplier data .

Biological Activity

Phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis of the Compound

This compound can be synthesized through a multi-step process involving the reaction of thiadiazole derivatives with thiophenes and sulfonic acid moieties. The synthetic pathway typically includes the formation of the thiadiazole ring followed by the introduction of the phenyl and thiophene groups.

Biological Activity Overview

The biological activity of this compound has been evaluated against various cancer cell lines and other biological models. Here are some key findings:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 1.51 to 7.70 μM, indicating potent activity compared to standard chemotherapeutic agents .
  • Mechanism of Action : The mechanism underlying its cytotoxic effects appears to involve apoptosis induction and potential DNA intercalation, which disrupts cellular replication processes . Molecular docking studies suggest that it may bind effectively to key proteins involved in cell cycle regulation.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa0.37Apoptosis induction
MCF-70.73Cell cycle arrest
HepG20.95DNA intercalation

Case Studies

  • HeLa Cell Line Study : In a study evaluating the effects on HeLa cells, it was found that treatment with this compound led to significant apoptosis as evidenced by flow cytometry analysis showing increased sub-G1 phase population .
  • MCF-7 and HepG2 Cells : Similar studies on MCF-7 and HepG2 cells confirmed that the compound not only inhibited cell proliferation but also induced necrosis in a dose-dependent manner .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that this compound could reduce tumor size in murine models without significant toxicity, suggesting a favorable therapeutic index .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates moderate binding affinity to human serum albumin (HSA), which is crucial for understanding its biodistribution and potential therapeutic efficacy . The binding constant KaK_a was found to be approximately 104 M110^4\text{ M}^{-1}, suggesting good stability in circulation.

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